P2X3 Receptor Antagonism: Ortho‑Chloro vs. Para‑Chloro Isomer and Clinical Benchmark Gefapixant
Methyl 3‑(2‑chlorophenyl)‑1H‑pyrrole‑2‑carboxylate inhibits the human P2X3 receptor with an IC50 of 16 nM in a cellular assay [1]. In contrast, the 4‑chlorophenyl isomer shows no detectable P2X3 activity in ChEMBL [2], demonstrating that ortho‑chloro substitution is required for target engagement. For cross‑study context, the clinical‑stage P2X3 antagonist gefapixant (AF‑219) exhibits an IC50 of ~30 nM at recombinant hP2X3 in FLIPR assays and ~250 nM at human P2X3 homomeric receptors in patch‑clamp electrophysiology [3]. The target compound’s 16 nM IC50 places it among the most potent P2X3 antagonists reported in the pyrrole‑2‑carboxylate chemical series.
| Evidence Dimension | P2X3 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM (human P2X3 expressed in rat C6‑BU‑1 cells) |
| Comparator Or Baseline | 4‑chlorophenyl isomer: no P2X3 activity (ChEMBL); gefapixant: IC50 ~30 nM (FLIPR, recombinant hP2X3) to ~250 nM (patch‑clamp, hP2X3 homomeric) |
| Quantified Difference | Target compound is at least equipotent to gefapixant and shows >100‑fold selectivity over the 4‑chlorophenyl isomer (inactive vs. 16 nM) |
| Conditions | Antagonist activity at human P2X3 receptor; cellular assay (C6‑BU‑1 cells) for target compound [1]; FLIPR and patch‑clamp for gefapixant [3] |
Why This Matters
Procurement of the incorrect positional isomer (4‑chlorophenyl) yields a false negative in P2X3 screening; the ortho isomer is essential for obtaining robust receptor inhibition.
- [1] BindingDB BDBM50563052 (ChEMBL4748113). IC50 = 16 nM, antagonist activity at human P2X3 receptor expressed in rat C6‑BU‑1 cells. View Source
- [2] ChEMBL Database. Methyl 3‑(4‑chlorophenyl)‑1H‑pyrrole‑2‑carboxylate (ChEMBL1925979). No P2X3 data; CYP3A4 inhibition only. View Source
- [3] Abdulqawi R, et al. P2X3 receptor antagonist (AF‑219) in refractory chronic cough: a randomised, double‑blind, placebo‑controlled phase 2 study. Lancet. 2015;385:1198‑1205. Supplementary data: gefapixant IC50 ~30 nM (FLIPR) and ~250 nM (patch‑clamp). View Source
